molecular formula C20H20N2O4 B11348404 N-(2,5-dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

N-(2,5-dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11348404
M. Wt: 352.4 g/mol
InChI Key: KEQAODNGAOUPQB-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

The synthesis of N-(2,5-dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazole ring, followed by the introduction of the dimethoxyphenyl and dimethylphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as chromatography and crystallization.

Chemical Reactions Analysis

N-(2,5-dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxazole ring.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological molecules and potential as a biochemical probe.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

    N-(2,5-dimethoxyphenyl)-1,2-oxazole-3-carboxamide: Lacks the dimethylphenyl group, which may affect its reactivity and applications.

    N-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20N2O4/c1-12-5-6-14(9-13(12)2)19-11-17(22-26-19)20(23)21-16-10-15(24-3)7-8-18(16)25-4/h5-11H,1-4H3,(H,21,23)

InChI Key

KEQAODNGAOUPQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=CC(=C3)OC)OC)C

Origin of Product

United States

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